molecular formula C17H20N2O6S2 B12190903 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12190903
M. Wt: 412.5 g/mol
InChI Key: TWSCMWKVWMLBAB-UVTDQMKNSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a furan ring, and a thiazolidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can be compared with similar compounds, such as:

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide: This compound shares the dioxidotetrahydrothiophene and furan rings but differs in the substitution pattern on the thiazolidine ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)-2-furamide: This compound has a similar core structure but includes an isopropylbenzyl group instead of the thiazolidine ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide: This simpler compound contains only the dioxidotetrahydrothiophene ring and a formamide group .

Properties

Molecular Formula

C17H20N2O6S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C17H20N2O6S2/c1-2-18(12-6-9-27(23,24)11-12)15(20)5-7-19-16(21)14(26-17(19)22)10-13-4-3-8-25-13/h3-4,8,10,12H,2,5-7,9,11H2,1H3/b14-10-

InChI Key

TWSCMWKVWMLBAB-UVTDQMKNSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CO3)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=O

Origin of Product

United States

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